4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine
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Overview
Description
The compound 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine is a synthetic organic molecule that features a piperazine ring substituted with a 2-bromophenylmethyl group and a pyrimidine ring with a methyl group at the 6-position
Mechanism of Action
Target of Action
It’s known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that the compound could potentially interact with a wide range of targets.
Mode of Action
The incorporation of the piperazine heterocycle into biologically active compounds can be accomplished through a mannich reaction . This suggests that the compound might interact with its targets through a similar mechanism.
Pharmacokinetics
It’s noted that piperazine is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could potentially have favorable ADME properties, impacting its bioavailability.
Result of Action
Some derivatives of 1,2,4-triazole with piperazine moiety, which share structural similarities with the compound, have exhibited good antibacterial activity . This suggests that the compound could potentially have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of piperazine with 2-bromobenzyl chloride in the presence of a base such as potassium carbonate in a solvent like chloroform. This reaction yields 4-[(2-bromophenyl)methyl]piperazine.
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Coupling with Pyrimidine: : The intermediate is then reacted with 6-methylpyrimidine-4-carbaldehyde under reductive amination conditions. A reducing agent such as sodium triacetoxyborohydride is often used to facilitate this step.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the piperazine ring and the methyl group on the pyrimidine ring.
Coupling Reactions: The piperazine and pyrimidine rings can be further functionalized through coupling reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield azide or thiol derivatives, while oxidation of the methyl group can produce carboxylic acids or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine has potential applications as a pharmacophore in the design of drugs targeting various receptors and enzymes. It may exhibit activities such as antimicrobial, antiviral, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Comparison with Similar Compounds
Similar Compounds
4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine: Similar structure with a chlorine atom instead of bromine.
4-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine: Similar structure with a fluorine atom instead of bromine.
4-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidine: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine can influence its reactivity and biological activity, making it distinct from its analogs. Bromine’s larger atomic size and different electronic properties can lead to unique interactions with biological targets, potentially resulting in different pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4/c1-13-10-16(19-12-18-13)21-8-6-20(7-9-21)11-14-4-2-3-5-15(14)17/h2-5,10,12H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOVEDWYIDFEQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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